molecular formula C16H24O4 B13799673 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol

1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol

Katalognummer: B13799673
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: LVYHQBFMMMDUTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to a penten-3-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the penten-3-ol moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can result in halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . Additionally, the compound may modulate signaling pathways involving kinases and other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    Combretastatin A-4: A potent anti-cancer agent with a similar trimethoxyphenyl group.

Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-4,4-dimethyl-1-penten-3-ol stands out due to its unique combination of the trimethoxyphenyl group with a penten-3-ol backbone, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C16H24O4

Molekulargewicht

280.36 g/mol

IUPAC-Name

4,4-dimethyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol

InChI

InChI=1S/C16H24O4/c1-16(2,3)14(17)8-7-11-9-12(18-4)15(20-6)13(10-11)19-5/h7-10,14,17H,1-6H3

InChI-Schlüssel

LVYHQBFMMMDUTF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C=CC1=CC(=C(C(=C1)OC)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.